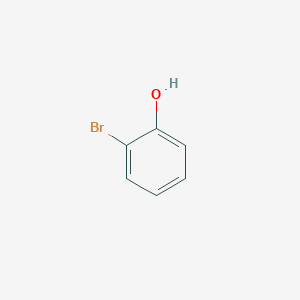

2-Bromophenol

描述

邻溴苯酚: 是一种属于溴苯酚类别的有机化合物。它由一个羟基和一个溴原子连接到苯环上。具体来说,溴原子位于苯环上羟基的邻位 (相邻) 位置。 该化合物以其特征气味而闻名,并用于各种化学应用 .

准备方法

合成路线和反应条件:

苯酚的溴化: 一种常见的方法是苯酚的溴化。将苯酚与浓硫酸混合并加热。冷却后,将混合物用氢氧化钠碱化,并加入溴。

2-溴-3-羟基苯甲酸的脱羧: 另一种方法涉及 2-溴-3-羟基苯甲酸的脱羧.

邻溴苯胺的重氮化: 该方法涉及邻溴苯胺的重氮化,然后水解.

工业生产方法: 工业生产方法通常涉及在酸性催化剂存在下高温下溴化苯酚,以实现更高的邻溴苯酚产量 .

化学反应分析

反应类型:

亲电取代: 邻溴苯酚由于存在供电子羟基和吸电子溴原子而发生亲电取代反应.

氧化和还原: 它可以发生氧化和还原反应,但与取代反应相比,这些反应不太常见.

常见试剂和条件:

溴: 用于苯酚的溴化以生产邻溴苯酚.

硫酸: 在溴化过程中充当催化剂.

氢氧化钠: 用于在制备过程中使反应混合物碱化.

主要产物:

2,4-二溴苯酚: 当反应中使用过量的溴时形成.

苯酚衍生物: 根据反应条件,可以形成各种苯酚衍生物.

科学研究应用

Medicinal Chemistry

2-Bromophenol has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that bromophenols exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, research on various bromophenols, including this compound, indicates effectiveness against certain bacterial strains .

- Antitumor Potential : The compound has been explored for its anticancer properties. A study highlighted its role in inhibiting tumor growth by affecting cellular pathways .

- Nephrotoxicity Studies : Research has indicated that high doses of this compound can lead to nephrotoxicity in animal models, emphasizing the importance of understanding its safety profile in drug development .

Environmental Science

In environmental applications, this compound serves as an important compound for studying pollution and degradation processes:

- Photodegradation Studies : The photochemical behavior of this compound has been studied to understand how it degrades under sunlight exposure, which is crucial for assessing its environmental impact .

- Emerging Contaminants : As a transformation product of brominated compounds, this compound is monitored in environmental samples to evaluate the effects of emerging contaminants on ecosystems .

Analytical Chemistry

This compound is utilized in various analytical methods:

- Synthesis of Derivatives : It is often used as a precursor in synthesizing more complex organic compounds. For example, it has been employed in the preparation of anti-benzofurobenzofuran diimides .

- Chromatographic Techniques : Its unique properties make it suitable for use in chromatographic analyses where it can act as a marker or standard compound during the identification of other substances .

Case Study 1: Antimicrobial Efficacy

A comprehensive review assessed the antimicrobial activity of bromophenols derived from red seaweeds, including this compound. The study concluded that these compounds could serve as natural alternatives to synthetic antibiotics due to their effectiveness against resistant bacterial strains .

Case Study 2: Environmental Impact Assessment

Research focusing on the degradation pathways of brominated compounds highlighted the role of this compound as a significant intermediate product. By understanding its degradation mechanisms under various environmental conditions, scientists can better assess the risks associated with brominated pollutants .

作用机制

Molecular Targets and Pathways: o-Bromophenol exerts its effects through interactions with various molecular targets, including enzymes such as thymidylate synthase. It can inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways .

相似化合物的比较

类似化合物:

3-溴苯酚: 结构类似,但溴原子位于间位.

4-溴苯酚: 溴原子位于对位.

独特性: 邻溴苯酚由于其溴原子的特定位置而具有独特性,这影响了它的反应性和应用。 邻位允许发生与间位和对位对应物不同的特定相互作用和反应 .

生物活性

2-Bromophenol is a halogenated phenolic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables illustrating key findings from the literature.

This compound has the molecular formula C₆H₅BrO and is characterized by a bromine atom attached to the second carbon of the phenolic ring. Its structure is vital for its biological activity, influencing interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its derivatives. A study synthesized various bromophenol derivatives and evaluated their activity against cancer cell lines such as A549 (lung cancer) and Bel7402 (liver cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with some showing enhanced activity compared to this compound itself. The effectiveness was attributed to structural modifications that improved binding affinity to cancer cell targets .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 25.0 |

| Derivative A | A549 | 10.5 |

| Derivative B | Bel7402 | 15.3 |

2. Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes, including cholinesterases (AChE and BChE) and glycosidases. Inhibition studies revealed that it competes effectively with substrates, leading to significant reductions in enzyme activity:

- Cholinesterase Inhibition: The inhibition constants (Ki) for AChE ranged from 0.13 to 14.74 nM, indicating strong inhibitory potential compared to control compounds .

- Glycosidase Inhibition: Ki values for α-glycosidase were found to be between 63.96 and 206.78 nM, showcasing its role in modulating carbohydrate metabolism.

3. Endocrine Disruption

Environmental studies have shown that bromophenols, including this compound, can interfere with endocrine hormone metabolism by inhibiting sulfotransferases (SULTs). Research demonstrated that this compound exhibited severe inhibition potential towards multiple SULT isoforms, which are crucial for hormone regulation:

| SULT Isoform | Inhibition Rate (%) |

|---|---|

| SULT1A1 | >80 |

| SULT1B1 | >80 |

| SULT1A3 | >80 |

| SULT1E1 | >80 |

The introduction of bromine at specific positions on the phenolic ring was found to enhance inhibition efficacy .

The mechanisms underlying the biological activities of this compound involve:

- Hydrogen Bonding: In silico docking studies revealed that increased hydrogen bonding between this compound derivatives and target proteins significantly enhances their inhibitory effects on enzymes like SULTs .

- Structural Modifications: Variations in bromination patterns influence both the binding affinity and specificity towards different biological targets, emphasizing the importance of chemical structure in determining biological outcomes .

Case Studies

Several case studies have explored the practical implications of this compound's biological activities:

- Anticancer Studies: A study conducted on modified bromophenols demonstrated that specific substitutions led to improved anticancer activity, suggesting potential therapeutic applications in oncology .

- Toxicological Assessments: Investigations into the environmental impact of this compound revealed its role as an endocrine disruptor, raising concerns about its presence in aquatic systems and implications for wildlife health .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 2-bromophenol, and how do reaction conditions influence yield and purity?

- This compound is synthesized via electrophilic bromination of phenol using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) to minimize di-/tri-substitution . Alternatively, it can be generated as an intermediate in organometallic reactions, such as the preparation of bis(2-hydroxyphenyl)diselenide via lithiation of this compound followed by selenium insertion . Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Purity (>98%) is typically achieved through vacuum distillation or recrystallization .

Q. What experimental protocols are recommended for studying the thermal and photolytic degradation of this compound?

- Thermal degradation is studied using gas-phase flow reactors (e.g., fused silica reactors) at 300–1000°C, with reaction times calibrated to 2–10 seconds. Products are analyzed via GC-MS to identify brominated dioxins and furans . Photodegradation under UV/sunlight employs UV-Vis spectroscopy and HPLC-DAD/MS to monitor intermediates like semiquinone radicals, with rate constants calculated using pseudo-first-order kinetics . Control experiments should account for solvent effects and light intensity variations.

Q. How can researchers quantify this compound in environmental or synthetic matrices?

- High-Performance Liquid Chromatography (HPLC) with diode array detection (DAD) is preferred for its sensitivity (detection limits ~0.1 ppm). For complex matrices (e.g., water), solid-phase extraction (SPE) pre-concentration is used . Gas Chromatography (GC) with electron capture detection (ECD) is suitable for volatile derivatives, while LC-MS/MS provides structural confirmation of degradation byproducts . Calibration curves must be validated against certified reference materials (e.g., this compound standard solutions) .

Advanced Research Questions

Q. What kinetic models explain the formation of this compound during drinking water chlorination, and how can its odor threshold be mitigated?

- Formation follows second-order kinetics , dependent on free chlorine concentration and phenolic precursor reactivity. Competing pathways include bromine substitution at ortho/meta positions, with rate constants ranging from 10²–10³ M⁻¹s⁻¹ . Mitigation strategies involve pH adjustment (optimal pH 6–7 to suppress HOBr disproportionation) and pre-oxidation with ozone to reduce bromide availability . Odor thresholds (30 ng/L for this compound) necessitate advanced oxidation processes (AOPs) like UV/H₂O₂ for degradation .

Q. How should researchers address contradictions in reported degradation pathways of this compound across studies?

- Discrepancies in product profiles (e.g., variable dioxin yields) may arise from differences in reactor design, temperature gradients, or analytical sensitivity. Use multivariate statistical analysis (e.g., PCA) to cluster experimental conditions and identify critical variables . Cross-validate results using isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways . Transparent reporting of reactor geometry, quenching methods, and detection limits is essential .

Q. What role does this compound play in synthesizing selenium-containing heterocycles, and what mechanistic insights exist?

- This compound serves as a precursor for bis(2-hydroxyphenyl)diselenide , synthesized via lithiation (Li, THF, -78°C) and reaction with selenium powder. This diselenide is further converted to electrophilic selenium triflates, enabling cyclization with alkenes to form dihydrobenzo[1,4]oxaselenines . Mechanistic studies (NMR/DFT) reveal selenophilic attack at the ortho position, driven by the electron-withdrawing bromine substituent .

Q. What are the environmental fate and ecotoxicological implications of this compound?

- This compound exhibits moderate persistence (hydrolysis half-life >30 days at pH 7) and bioaccumulation potential (log Kow ~2.1). Aerobic biodegradation studies show <20% mineralization in 28 days, with microbial consortia from contaminated sites showing higher degradation efficiency . Ecotoxicity assays indicate LC₅₀ values of 5–10 mg/L for Daphnia magna, necessitating containment in lab waste streams .

Q. Methodological Notes

属性

IUPAC Name |

2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADKRMSMGWJZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052641 | |

| Record name | 2-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid | |

| Record name | o-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.5 °C | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

107.6 °F (42 °C) closed cup | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in chloroform; soluble in ethanol, ether, alkali | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4924 g/cu cm at 20 °C | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | o-Bromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow to red oily liquid | |

CAS No. |

95-56-7, 32762-51-9 | |

| Record name | 2-Bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0UB206YF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.6 °C | |

| Record name | o-Bromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-BROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Bromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。